molecular formula C33H41N5O3 B1169737 proline-rich protein, cotton CAS No. 169239-15-0

proline-rich protein, cotton

Cat. No.: B1169737
CAS No.: 169239-15-0
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Description

Overview of Plant Proline-Rich Proteins (PRPs) Superfamily

Based on their distinct repetitive motifs and domain organization, plant PRPs are broadly categorized into three main subtypes: repetitive PRPs, non-repetitive PRPs, and multi-domain hybrid PRPs (HyPRPs) . Repetitive PRPs often feature tandem repeats of specific peptide units, such as the hexapeptide PPPVHL, first identified in corn endosperm .

Hybrid PRPs (HyPRPs) are distinguishable from other PRPs by variations in the size and composition of their proline repeat motifs . Typically, HyPRPs are structured with an N-terminal signal peptide, a central proline-rich domain, and a C-terminal non-repetitive domain that is notably rich in cysteine residues, often containing an eight-cysteine motif (8CM) . Further classification of HyPRPs is based on the positions of their cysteine residues within the peptide sequence, subdividing them into Group A (possessing 4-6 cysteines) and Group B (characterized by eight cysteines in a specific pattern) . Another distinct class, NHyPRPs, exhibit a high percentage of proline residues primarily in their C-terminal region, with the N-terminus largely devoid of proline .

The structural diversity of PRPs is reflected in their common motifs. Many PRPs contain repetitive units, such as pentameric motifs like POVEKPOVXK, or other tandem repeats including PPVV, PPIV, PPYV, PPPIV, PPPYV, PPPVV, PPPS, PPPPIV, PPPPYV, and PPPPTP . These repetitive sequences often contribute to the structural properties of the protein.

Table 1: Common Structural Motifs in Plant Proline-Rich Proteins

Motif TypeCharacteristicsAssociated PRP ClassReferences
Repetitive PentamericExamples include POVEKPOVXK, often present in multiple copies.PRPs (Repetitive)
Other Tandem RepeatsVariations like PPVV, PPIV, PPYV, PPPIV, PPPYV, PPPVV, PPPS, PPPPIV, PPPPYV, PPPPTP. These provide structural rigidity and functional specificity.PRPs (Repetitive)
Eight-Cysteine Motif (8CM)A conserved C-terminal domain (typically <100 amino acids) with a specific pattern of eight cysteines (e.g., -C-C-CC-CXC-C-C-). Forms disulfide bridges vital for tertiary structure. Often found in HyPRPs and nsLTPs.HyPRPs

Proline-rich proteins undergo significant post-translational modifications (PTMs), which are crucial for their functional diversity and regulation in plants. Key PTMs include the hydroxylation of proline residues to form hydroxyproline (B1673980) (Hyp) and subsequent O-glycosylation . The enzyme prolyl 4-hydroxylase (P4H) is responsible for converting proline into hydroxyproline .

Structural Characteristics and Common Motifs (e.g., repetitive pentameric motif, eight-cysteine motif)

Importance of Proline-Rich Proteins in Plant Biology

Proline-rich proteins are indispensable for numerous processes throughout the plant life cycle, from germination to stress response. They play key roles in the assembly and remodeling of cell walls, contributing to the structural integrity of specific cell types, and are involved in processes such as cell elongation, cell division, and differentiation . For instance, PRPs have been shown to be critical for the normal growth of plants, seed germination, and the elongation of root hairs .

Beyond their structural contributions, PRPs are active participants in cell-cell communication and signal transduction cascades originating from the cell wall . Their involvement extends to plant defense mechanisms, providing tolerance against both biotic and abiotic stresses . Research indicates that transgenic plants engineered to overexpress PRP genes often exhibit enhanced tolerance to various abiotic stresses. Furthermore, certain hybrid PRPs (HyPRPs) have been implicated in systemic acquired resistance (SAR) and induced systemic resistance (ISR), highlighting their roles in plant immunity . Specific PRPs also contribute to fine-tuning developmental processes, such as floral organogenesis and the modulation of root meristem size . Their rapid insolubilization within the cell wall in response to physical damage or pathogen infection further underscores their active role in plant defense reactions.

Specific Focus on Cotton (Gossypium spp.) Proline-Rich Proteins (GhPRPs)

In cotton (Gossypium hirsutum L.), several genes encoding cell wall proline-rich proteins, denoted as GhPRPs, have been identified and characterized. Notable examples include ghprp1, ghprp2, and GhPRP5. The ghprp1 gene encodes a PRP composed of 299 amino acids, while ghprp2 codes for a 310-amino acid PRP, with both sharing a high sequence identity of 80%. Similar to other plant cell wall PRPs, these cotton PRPs possess hydrophobic signal peptides at their N-termini, followed by regions of repeating peptide units.

The expression patterns of these GhPRP genes are often tissue-specific. For instance, ghprp1 is predominantly expressed in cotton fibers during their elongation stage, and also found in root tissues. In contrast, ghprp2 expression appears to be restricted solely to roots. Western blot analysis using antibodies against GhPRP1 detected a prominent 50 kDa protein band specifically in 5-31-day post-anthesis (DPA) fibers, but not in other cotton tissues, reinforcing its role in fiber development.

A specific hybrid PRP gene in cotton, GhHyPRP4, has been identified, showing preferential expression in leaves . Its expression is significantly upregulated under cold stress conditions, suggesting a role in the plant's response to low temperatures . Structurally, GhHyPRP4 contains a central proline-rich domain and a conserved eight-cysteine motif in its C-terminal domain .

Another significant cotton PRP, GhPRP5, is a fiber-specific protein. Functional characterization of GhPRP5 revealed its involvement in fiber development. Overexpression of GhPRP5 in transgenic Arabidopsis led to reduced cell growth, resulting in smaller cell sizes and dwarf plants. Conversely, knocking down GhPRP5 expression through RNA interference in cotton resulted in enhanced fiber development, leading to longer fibers. This suggests that GhPRP5 acts as a negative regulator of cotton fiber development, influencing the expression of other genes involved in fiber elongation and wall biosynthesis.

Table 2: Key Cotton Proline-Rich Proteins (GhPRPs) and Their Expression/Function

GhPRP Gene/ProteinLength (Amino Acids)Expression Profile (Tissue/Condition)Key Function/ObservationReferences
GhPRP1299Predominantly fiber (elongation stage), roots. Protein detected in 5-31 DPA fibers.Cell wall proline-rich protein. Likely involved in structural integrity during fiber development.
GhPRP2310Roots onlyCell wall proline-rich protein. Shares 80% identity with GhPRP1.
GhHyPRP4Not specifiedPreferentially in leaves; up-regulated under cold stress.Hybrid PRP with signal peptide, central proline-rich domain, and eight-cysteine motif. Involved in plant response to cold stress.
GhPRP5Not specifiedFiber-specific expressionInvolved in fiber development. Overexpression in Arabidopsis leads to reduced cell growth/dwarfism. Knockdown in cotton enhances fiber length, suggesting a negative regulatory role in fiber elongation. Affects expression of other fiber elongation/wall biosynthesis genes.

Properties

CAS No.

169239-15-0

Molecular Formula

C33H41N5O3

Synonyms

proline-rich protein, cotton

Origin of Product

United States

Genomic Organization and Evolutionary Dynamics of Cotton Prps

Genome-Wide Identification and Annotation of PRP Gene Families in Gossypium Species (e.g., G. hirsutum, G. barbadense, G. raimondii, G. arboreum)

Genome-wide analyses have led to the identification of numerous PRP-encoding genes across cultivated and ancestral cotton species. For instance, studies have identified 33 PERK genes in Gossypium hirsutum, 15 in Gossypium arboreum, and 16 in Gossypium raimondii . The Arabinogalactan (B145846) Protein (AGP) family, another significant group of hydroxyproline-rich glycoproteins, has been extensively identified, with 220 AGP genes across Gossypium species, including 78 in G. hirsutum, 74 in G. barbadense, 44 in G. raimondii, and 24 in G. arboreum . These AGPs are further classified into subfamilies such as classical AGPs, lysine-rich AGPs, AG peptides, and fasciclin-like AGPs (FLAs) . Specific proline-rich proteins like GhPRP5, known for its role in fiber development, have also been characterized in G. hirsutum . Similarly, the GbHyPRP1 gene, a type of Hybrid Proline-Rich Protein, has been identified in Gossypium barbadense .

Below is a summary of identified Proline-Rich Protein (PRP) family genes in various Gossypium species:

PRP FamilyG. hirsutum (Number of Genes)G. barbadense (Number of Genes)G. raimondii (Number of Genes)G. arboreum (Number of Genes)References
PERKs33Not specified (implied presence)1615
AGPs78744424
HyPRPsNot fully genome-wide identified for all cotton species (specific genes like GbHyPRP1 found)GbHyPRP1 identified Not specified (implied presence)Not specified (implied presence)

Gene Structure Analysis (e.g., Intron/Exon Organization)

The gene structure of cotton PRPs exhibits variability, reflecting their diverse evolutionary paths and functional specializations. For instance, the GhPERK gene family, a subgroup of PRPs, is considered an evolutionarily advanced gene family that has undergone intron loss over time . This suggests that many PERK genes in cotton are likely intronless. In contrast, Arabinogalactan Proteins (AGPs) show significant variation in their gene organization and conserved motifs across their different subfamilies . While specific data for cotton HyPRPs are limited in the provided snippets, studies in other plants like sorghum indicate that some HyPRP genes contain few or no introns . The presence or absence of introns can influence gene expression and protein functionality.

Chromosomal Localization of PRP Genes

The chromosomal distribution of PRP genes across Gossypium genomes is a crucial aspect of their genomic organization. While a comprehensive map for all PRP subfamilies across all Gossypium species was not explicitly detailed in the search results, it is understood that these genes are distributed across the cotton chromosomes. For example, the GhPRP5 gene, a fiber-specific proline-rich protein, has been localized to the A03 chromosome in tetraploid cotton (G. hirsutum) . The identification numbers for AGP proteins, such as 78 in G. hirsutum and 74 in G. barbadense, imply their mapping to respective chromosomes within these complex polyploid genomes . Similarly, the identification of PERK genes across diploid and tetraploid cotton species indicates their presence and distribution on the chromosomes of these species, with studies noting "chromosomal interaction" during their evolution .

Gene Duplication Events and Expansion Mechanisms (e.g., Segmental and Whole-Genome Duplications)

Gene duplication plays a significant role in the expansion and diversification of gene families in plants, including cotton PRPs. Both segmental and whole-genome duplication (WGD) events are primary driving forces behind the expansion of the PERK gene family in cotton . Approximately 149 orthologous/paralogous gene pairs have been identified for PERK genes in G. hirsutum, highlighting extensive duplication within this subfamily . Similarly, the AGP gene family has also undergone significant duplication events, with 146 duplicated gene pairs identified across the four Gossypium species studied . Segmental duplication events for AGP genes have occurred at various times in cotton evolution, ranging from approximately 14.15 to 50.78 million years ago (Mya) in G. arboreum, 1.50–20.89 Mya in G. barbadense, 0.24–50.51 Mya in G. hirsutum, and 13.02–44.96 Mya in G. raimondii . For Hybrid Proline-Rich Proteins (HyPRPs), studies in related species like sorghum indicate that both segmental and tandem duplications contribute to their gene family expansion . These duplication events provide the raw material for gene evolution and the potential for functional divergence or neofunctionalization, contributing to the adaptive capacity of cotton.

Phylogenetic Relationships and Evolutionary History of Cotton PRPs within Plant Lineages

Phylogenetic analyses have revealed the evolutionary relationships and conservation patterns of cotton PRPs within the broader plant kingdom. PERK proteins from various plant species, including cotton, generally cluster into distinct clades, often four well-defined groups in broader plant phylogenies . When examining cotton PERK proteins specifically, they group into six clearly-defined clades, with members from both diploid and allotetraploid cotton species. This clustering provides evidence supporting that G. hirsutum is a result of hybridization between the diploid species G. arboreum and G. raimondii, with orthologous and paralogous gene pairs originating from common ancestors . The conserved domains observed throughout cotton AGP evolution further underscore their stable evolutionary history within the genus . For Hybrid Proline-Rich Proteins (HyPRPs), phylogenetic studies involving rice, Arabidopsis, maize, sorghum, and Brachypodium have shown that monocot HyPRPs tend to cluster together, suggesting lineage-specific evolution . High conservation in HyPRP genes has been noted between sorghum and rice compared to Arabidopsis, indicating a closer evolutionary relationship among these monocots .

Cotton PRPs exhibit orthologous and paralogous relationships with PRPs in model plants like Arabidopsis thaliana and Oryza sativa (rice), reflecting shared ancestry and evolutionary divergence. For instance, Arabidopsis has 15 PERK genes, while rice has 8, demonstrating a distinct gene count compared to cotton's identified PERK members . The orthologous and paralogous gene pairs identified in cotton PERKs indicate their evolutionary ties to these model plant counterparts . In the case of HyPRPs, sorghum HyPRPs show five orthologous relationships, with four of them being with Oryza (rice) and only one with Arabidopsis . The clustering patterns in phylogenetic trees often place dicotyledonous cotton PRPs closer to Arabidopsis PRPs, while separating them from monocotyledonous rice PRPs, indicative of their evolutionary divergence (although this specific point was observed for OSCA genes, the principle of dicot-monocot divergence applies broadly to gene families).

Transcriptional Regulation and Expression Profiling of Cotton Prps

Spatio-Temporal Expression Patterns

Cotton PRP genes exhibit distinct expression patterns that are specific to developmental stages, organs, and particular tissues or cell types, reflecting their specialized functions throughout the plant life cycle.

The transcription of cotton PRP genes varies significantly across different developmental stages, from seed germination through reproductive phases. For instance, general PRP genes are known to express customarily throughout the plant's life, from germination to senescence . A specific hybrid PRP gene, GhHyPRP3, when overexpressed in Arabidopsis, enhances germination under cold temperature and high salinity stress conditions, indicating its role in early developmental responses to stress . Similarly, the Medicago truncatula PRP gene MtPRPD1 is specifically expressed in the embryo axis during radicle emergence and early post-germination .

During seedling development, the GhHyPRP4 gene shows significant upregulation in the leaves of cotton seedlings under cold stress . This suggests its involvement in the plant's response to cold during these early growth stages .

In reproductive stages, particularly concerning cotton fiber development, PRPs play critical roles. The GhPRP5 gene is characterized as a fiber-specific gene, functionally important for fiber development . Its expression is notable in young ovules and immature fibers . Studies using cDNA chip technology have identified differential expression of PRP genes, along with other gene families like E6, lipid transfer protein (LTP), expansin, tubulin, and annexin, in the ovules of upland cotton during different developmental stages, including the initial stages of fiber formation . Specifically, GhHyPRP3 mRNA is abundant in petals and 10 days post-anthesis (DPA) ovules .

Profilin (PRF) genes, which are involved in cell extension and signaling and are functionally linked to F-actin polymerization, show significant transcript abundance in developing fibers, particularly during the fiber elongation stage (around 10 DPA) . The expression of GhPRF1 at 10 DPA is reported to be 9- and 16-fold higher than at 5 and 20 DPA fiber tissues, respectively, indicating a peak during the rapid elongation phase . Cotton fiber development progresses through distinct stages: initiation (approximately -3 to 3 DPA), elongation/primary cell-wall synthesis (2–20 DPA), secondary cell-wall synthesis (15–45 DPA), and drying and maturation (45–50 DPA) . PRP genes, such as the H6 mRNA, are expressed predominantly in fiber cells during early primary cell wall formation, with the corresponding protein accumulating during later stages of active secondary cell wall formation, suggesting both transcriptional and translational regulation influencing their function in cell wall assembly .

Here's a table summarizing the developmental stage-specific expression patterns of some cotton PRPs:

Table 1: Developmental Stage-Specific Expression of Cotton PRPs

PRP Gene/ClassDevelopmental Stage(s)Expression Pattern/RoleCitation
GhHyPRP3Seed germinationEnhances germination under cold/salinity stress when overexpressed
GhHyPRP4Seedling developmentSignificantly upregulated in leaves under cold stress
PRF GenesFiber elongation (10 DPA)High transcript abundance, crucial for cell extension and signaling
GhPRP5Fiber development (young ovules, immature fibers)Fiber-specific gene, involved in fiber development
H6 mRNAEarly primary cell wall formation (fibers)Predominant expression in fiber cells
H6 proteinLater secondary cell wall formation (fibers)Accumulates during active secondary cell wall formation

Cotton PRP genes also exhibit significant organ-specific expression patterns, contributing to the specialized functions of various plant parts. For instance, GhHyPRP4 is preferentially expressed in leaves and moderately in petals, but its expression is not detected in roots, cotyledons, hypocotyls, anthers, or fibers . Another cotton hybrid PRP, GhHyPRP3, shows high abundance in petals and 10-DPA ovules, while exhibiting lower levels in roots and cotyledons, and being absent in leaves and anthers . These differential expression patterns indicate that PRPs contribute to the unique functional and physical requirements of various cell types at distinct developmental stages .

Expression analysis of GhPERK genes, which include proline-rich extensin-like receptor kinases, revealed elevated expression levels in leaves and during ovule development in cotton . Studies on cell wall regeneration in cotton protoplasts also indicate that PRP genes show high expression in roots, suggesting their involvement in root development and cell wall synthesis in this organ . While specific to soybean, GmPRP2 shows root-preferential expression, highlighting a common trend of PRP involvement in root development across different plant species .

Here's a table summarizing the organ-specific expression patterns of some cotton PRPs:

Table 2: Organ-Specific Expression of Cotton PRPs

PRP Gene/ClassOrgan(s)Expression Pattern/RoleCitation
GhHyPRP4Leaves, PetalsPreferentially expressed in leaves, moderately in petals; not detected in roots, cotyledons, hypocotyls, anthers, fibers
GhHyPRP3Petals, Ovules (10 DPA)Abundant in petals and 10-DPA ovules; lower in roots and cotyledons; absent in leaves and anthers
GhPERK genesLeaves, OvulesElevated expression levels in leaves and during ovule development
PRP (general)RootsHigh expression observed in roots during cell wall regeneration

PRPs demonstrate a remarkable level of tissue and cell-type specificity in their expression within cotton, underscoring their precise roles in cellular structure and function. A notable example is GhPRP5, a fiber-specific gene whose promoter exclusively directs GUS (beta-glucuronidase) expression in trichomes of transgenic Arabidopsis and tobacco plants . This specificity indicates its particular involvement in the development of these specialized epidermal outgrowths.

Cotton fibers, which are single-celled trichomes that develop from seed epidermal cells, are a primary focus for PRP research . The H6 mRNA, encoding a proline-rich protein, is predominantly expressed in cotton fiber cells, particularly during the early stages of primary cell wall formation . The corresponding H6 protein then accumulates during the later stages of secondary cell wall formation, suggesting a role in the architecture and development of the fiber's secondary wall .

Recent studies have highlighted the role of GhPRP1, GhPRP2, and GhPRP10 in regulating stem trichome development in Gossypium hirsutum. Silencing these genes resulted in decreased trichome density and disrupted polarity, confirming their positive regulatory roles in this cell type . The GbTCP transcription factor, which regulates fiber elongation and root hair development, also shows expression in cotton fibers, Arabidopsis root hairs, and trichomes . Furthermore, some PRP mRNAs accumulate specifically in phloem cells , and PRPs like PRPL1 are known to control the elongation of root hairs in Arabidopsis thaliana .

Here's a table summarizing the tissue and cell-type specific expression patterns of some cotton PRPs:

Table 3: Tissue and Cell-Type Specific Expression of Cotton PRPs

PRP Gene/ClassTissue/Cell TypeExpression Pattern/RoleCitation
GhPRP5Fiber cells, TrichomesFiber-specific; promoter drives expression in trichomes
H6 mRNAFiber cellsPredominantly expressed during early primary cell wall formation
H6 proteinFiber cellsAccumulates during secondary cell wall formation
GhPRP1, GhPRP2, GhPRP10Stem trichomesPositively regulate trichome density and polarity
GbTCPCotton fibers, Root hairs, TrichomesExpressed in these specialized epidermal cells
PRP (general)Phloem cellsmRNA accumulation in phloem cells

Organ-Specific Expression (e.g., Leaves, Roots, Stems, Flowers, Ovules)

Regulation by Environmental Cues and Phytohormones

Beyond developmental regulation, the expression of cotton PRPs is highly responsive to various environmental stresses and phytohormones, indicating their involvement in adaptive plant responses.

Cotton PRP genes are dynamically regulated by abiotic stresses such as cold, drought, salinity, and heat. The expression of PRP genes generally exhibits an uneven pattern of transcriptional regulation depending on the specific stress, its intensity, and duration . Overexpression of PRP genes in transgenic plants has been shown to enhance tolerance to multiple abiotic stresses .

For example, the GhHyPRP4 gene is significantly upregulated in cotton seedling leaves under cold stress . Conversely, under high salinity (200 mM NaCl) and drought stress, GhHyPRP4 expression is dramatically downregulated in two-week-old leaves . This contrasting regulation highlights its specific involvement in cold adaptation while being negatively affected by osmotic stresses. Similarly, GhHyPRP3 is a stress-inducible hybrid PRP in cotton, and its overexpression in Arabidopsis enhances germination under cold temperature and high salinity .

Other studies indicate that cotton exhibits resilience against salt stress, and the accumulation of proline, a common characteristic of PRPs, plays an essential role in oxidative stress responses and acts as an osmolyte under salinity and drought conditions . Proline content in cotton plants can decrease significantly under low temperature stress, correlating with reduced cold tolerance . WRKY transcription factors in cotton also play a significant role in regulating abiotic stresses, including drought, salt, and extreme temperatures, influencing pathways that can lead to proline accumulation . While not exclusively focused on cotton, other plant HyPRPs like pigeonpea CcHyPRP show strong induction in leaf and root tissues in response to various abiotic stresses, including drought, salt, heat, and cold .

Here's a table summarizing the abiotic stress-responsive expression of some cotton PRPs:

Table 4: Abiotic Stress-Responsive Expression of Cotton PRPs

PRP Gene/ClassAbiotic StressExpression ChangeRole/EffectCitation
GhHyPRP4ColdUpregulatedInvolved in cold stress response in leaves
GhHyPRP4Salinity, DroughtDownregulatedResponse to high salinity and drought in leaves
GhHyPRP3Cold, SalinityStress-inducible; overexpression enhances germinationEnhances tolerance to cold and salinity
PRP (general)Cold, Drought, Salinity, HeatVariable (up/down-regulated); overexpression enhances toleranceGeneral involvement in abiotic stress tolerance

Proline-rich proteins also play a role in cotton's response to biotic stresses, such as pathogen infection. While the general role of PR proteins in initiating defense responses against various biotic stresses has been reported across different plant species , specific insights into cotton PRPs highlight their defensive functions.

For instance, cotton GbHyPRP1, a hybrid proline-rich protein, is implicated in resistance against fungal diseases like Verticillium dahliae. In GbHyPRP1-silent cotton plants, resistance to V. dahliae was improved, primarily through cell wall thickening and the accumulation of reactive oxygen species (ROS) . Conversely, overexpression of GbHyPRP1 in transgenic Arabidopsis plants significantly enhanced their resistance to V. dahliae . This suggests a complex and potentially dual role for PRPs in plant defense mechanisms, where regulation of GbHyPRP1 levels can modulate the plant's susceptibility or resistance to pathogens.

Table 5: Biotic Stress-Responsive Expression of Cotton PRPs

PRP Gene/ClassBiotic StressExpression Change/RoleEffect on PlantCitation
GbHyPRP1Verticillium dahliae infectionRegulates resistance to fungal pathogenSilencing improved resistance (cell wall thickening, ROS); overexpression in Arabidopsis enhanced resistance
SbPRP (Soybean)Viral infectionModulated expressionInvolved in defense response

Phytohormones are crucial regulators of plant growth, development, and stress responses, and they also modulate the expression of cotton PRP genes. Abscisic acid (ABA), a key hormone in stress signaling, has been shown to influence PRP expression. For example, GhHyPRP4 expression in cotton leaves was remarkably down-regulated by ABA . In contrast, in other plant species, ABA has been shown to enhance the expression of certain PRP genes under stress conditions . This suggests a nuanced and context-dependent regulatory interplay between ABA and PRP expression in cotton.

Auxins are another class of phytohormones that can regulate PRP expression. While specific cotton examples are limited in the provided context, the FahyPRP gene in strawberry is fruit-specific and its expression is regulated by auxin . This broader plant context suggests that auxin may also play a role in regulating cotton PRPs, particularly in developmental processes such as fiber elongation, where auxins are known to be involved. Jasmonic acid (JA) and salicylic (B10762653) acid (SA) are also known to regulate some PRP genes, particularly in the context of stress responses .

Here's a table summarizing the phytohormone regulation of some cotton PRPs:

Table 6: Phytohormone Regulation of Cotton PRPs

PRP Gene/ClassPhytohormoneExpression ChangeRole/EffectCitation
GhHyPRP4ABADown-regulatedModulates response to ABA in leaves
PRP (general)ABAVariable (enhance/inhibit)Involved in stress signaling pathways
PRP (general)AuxinImplied regulation (based on other species)Potential role in developmental processes
PRP (general)Jasmonic acid (JA), Salicylic acid (SA)Modulated expressionInvolved in stress responses and defense pathways

Phytohormone-Mediated Gene Expression

Phytohormones are signaling molecules that regulate nearly all aspects of plant growth and development, including responses to environmental stimuli . They play a pivotal role in translating stress-related signals into alterations of gene expression, thereby inducing appropriate adaptive responses . Various phytohormones, including abscisic acid (ABA), auxins, ethylene (B1197577), gibberellins, salicylic acid, and jasmonates, have been implicated in modulating the expression of proline-rich protein (PRP) genes in cotton.

The presence of hormone and stress response elements within the promoters of cotton PRP genes suggests a direct involvement of these hormones in their transcriptional regulation . For instance, studies on cotton's hybrid proline-rich proteins (HyPRPs) have provided specific insights:

Abscisic Acid (ABA): The expression of the GhHyPRP4 gene in cotton leaves was notably down-regulated by ABA treatment . Similarly, the GbHyPRP1 gene, which is involved in resistance to Verticillium dahliae, was significantly down-regulated after 6-24 hours of ABA treatment in cotton plants . ABA is a key phytohormone in regulating seed dormancy, stomatal closure, and responses to various abiotic stresses, coordinating processes that lead to proline accumulation during water stress .

Ethylene: Ethylene-responsive elements (ERE) have been identified in the promoter regions of both GhHyPRP4 and GbHyPRP1 . Ethylene, a gaseous phytohormone, governs diverse physiological processes such as leaf abscission, flowering, fruit ripening, and responses to environmental stimuli .

Jasmonates (e.g., Methyl Jasmonate - MeJA): MeJA-responsive elements (CGTCA and TGACG motifs) are present in the promoter of GhHyPRP4, indicating a potential regulatory role for jasmonates . Jasmonates are crucial phytohormones that regulate plant development and growth, respond to environmental changes, and confer resistance against abiotic and biotic stresses. They often interact synergistically or antagonistically with other hormones to regulate gene expression . The accumulation of PRPs is also known to be part of the acquired systemic resistance mediated by hormone signals, including jasmonates .

Gibberellins: A gibberellin-responsive element (TCTGTTG) has been found in the GhHyPRP4 promoter . Gibberellins are associated with stem elongation and can influence fruit retention in cotton .

Auxin: While direct evidence for cotton PRPs is less detailed in the provided context, auxins are fundamental plant hormones involved in cell and stem elongation, leaf expansion, and increased rooting . The expression of the FahyPRP gene in strawberry, for instance, is regulated by auxin .

Salicylic Acid: Although specific regulation of cotton PRP genes by salicylic acid (SA) was not explicitly detailed, SA is a phenolic phytohormone critical for plant defense responses, particularly against pathogens, and interacts with other hormones like jasmonates and ethylene in complex signaling networks . The accumulation of PRPs can be induced as part of plant resistance mechanisms where SA plays a role .

Table 1: Phytohormone Regulation of Cotton PRP Genes

PhytohormoneAffected Cotton PRP Gene(s)Observed Effect / Associated ElementsCitation
Abscisic Acid (ABA)GhHyPRP4, GbHyPRP1Down-regulated expression; ABRE (ABA-responsive element) in promoter
EthyleneGhHyPRP4, GbHyPRP1ERE (ethylene-responsive element) in promoter
Jasmonates (MeJA)GhHyPRP4MeJA-responsive elements (CGTCA, TGACG) in promoter
GibberellinsGhHyPRP4Gibberellin-responsive element (TCTGTTG) in promoter

Cis-Regulatory Elements and Promoter Analysis in Cotton PRP Genes

Gene promoters are upstream regions of genes that serve as crucial control points for gene transcription, facilitating the binding of RNA polymerase-II and various transcription factors . These promoters typically comprise a core promoter region, which includes elements like the TATA box and CAAT box, and a distal promoter region containing various cis-acting regulatory elements (CAREs) . These CAREs interact with transcription factors to precisely regulate gene expression in response to developmental cues and environmental stimuli . Bioinformatics tools such as PlantCARE and PLACE are commonly employed to predict and identify these crucial elements .

Detailed analyses of cotton PRP gene promoters have revealed a diverse array of cis-regulatory elements, indicative of their complex regulatory mechanisms:

GhHyPRP4 Promoter Analysis: A 1009 bp 5′-flanking sequence of the GhHyPRP4 gene was isolated and characterized as its promoter. This promoter contains typical TATA and CAAT boxes, essential for basal transcription . Furthermore, various putative cis-acting regulatory elements have been identified, corresponding to known cis-elements in plant genes. These include:

MeJA-responsive elements (CGTCA and TGACG)

Ethylene-responsive element (ATTTCAAA)

Gibberellin-responsive element (TCTGTTG)

MYB binding site involved in drought-inducibility (CAACTG)

Elicitor-responsive element (TTCGACC)

Wound-responsive element (AAATTT CCT)

Heat stress responsiveness element (AAAAAATTTC) The presence of these elements suggests that GhHyPRP4 expression is regulated by multiple hormones and abiotic stresses .

GbHyPRP1 Promoter Analysis: A 1431 bp promoter region of GbHyPRP1 was isolated. Analysis of this promoter revealed several distinct cis-acting regulatory DNA elements associated with responses to abiotic/biotic stresses and phytohormones, including a MYB recognition site, an ABRE (ABA-responsive element), and an ERE (ethylene-responsive element) .

GhPRP3 Promoter Analysis: The promoter of the GhPRP3 gene has been shown to drive boll wall-preferential expression of a reporter gene in transient transformation systems. In silico analyses of this promoter identified numerous previously recognized CAREs, along with three novel shared CAREs, contributing to its tissue-specific expression .

GhPRP5 Promoter Analysis: The GhPRP5 gene is fiber-specific, and its promoter effectively directed GUS (β-glucuronidase) expression specifically in trichomes of transgenic Arabidopsis and tobacco plants, highlighting its role in fiber development .

Research indicates that the position of common cis-regulatory elements, such as the TATA box, is often conserved across different genes . Moreover, a significant concentration of "peak-like" cis-regulatory elements is typically found in the region spanning -110 bp to 0 bp upstream of the transcription start site. This concentrated distribution is thought to facilitate the interaction of transcription factors, thereby modulating downstream gene expression .

Table 2: Identified Cis-Regulatory Elements in Cotton PRP Gene Promoters

GenePromoter Length (bp)Identified Cis-Regulatory ElementsAssociated ResponseCitation
GhHyPRP41009TATA box, CAAT box, MeJA-responsive (CGTCA, TGACG), Ethylene-responsive (ATTTCAAA), Gibberellin-responsive (TCTGTTG), MYB binding site (drought-inducibility), Elicitor-responsive (TTCGACC), Wound-responsive (AAATTT CCT), Heat stress responsiveness (AAAAAATTTC)Phytohormone, Drought, Elicitor, Wound, Heat Stress
GbHyPRP11431MYB recognition site, ABRE (ABA-responsive), ERE (ethylene-responsive)Abiotic/Biotic Stress, Phytohormone
GhPRP3Not specifiedNumerous known CAREs, 3 novel shared CAREsTissue-specific (boll wall)
GhPRP5Not specifiedElements for trichome-specific expressionFiber development (trichome-specific)

Cellular and Molecular Functions of Cotton Prps

Subcellular Localization and Trafficking Mechanisms (e.g., Cell Wall, Plasma Membrane, Extracellular Matrix, Secreted Proteins)

Proline-rich proteins in cotton exhibit specific subcellular localizations that align with their diverse functions. For instance, the cotton PRP5 protein (GhPRP5) has been primarily localized to the plasma membrane . Another proline-rich protein, GhH6L, which is a putative classical arabinogalactan (B145846) protein (AGP), has been found localized to both the plasma membrane and in the cytoplasm . Generally, PRPs and hybrid PRPs (HyPRPs) in plants are known to be located on the cell wall and plasma membrane, though some types may not be secretory . The cotton protein H6, identified as a proline-rich, arabinogalactan-type protein, is also suggested to be an integral part of the plasmalemma, actively participating in the development and architecture of the secondary cell wall of cotton fiber .

Roles in Cell Wall Biogenesis and Architecture

Proline-rich proteins are crucial components contributing to the structure and integrity of the plant cell wall and facilitating its interactions with other cell wall elements.

PRPs are recognized as essential structural components of the cell wall, playing a significant role in enhancing its mechanical strength and facilitating its assembly . They specifically contribute to the cell wall structure of particular cell types . In the broader context of cell wall formation, PRPs and HyPRPs are understood to play key roles . The cell wall of cotton fibers primarily consists of cellulose, hemicellulose, pectin (B1162225), and small quantities of proteins, which include PRPs . Furthermore, a specific hybrid proline-rich protein, GhHyPRP1, has been shown to negatively regulate cotton's resistance to Verticillium dahliae by influencing the thickening of cell walls and the accumulation of reactive oxygen species (ROS) . Studies indicate that silencing GhHyPRP1 can enhance cell wall thickening in response to this pathogen . Alongside extensins, glycine-rich proteins (GRPs), and arabinogalactan proteins (AGPs), PRPs are identified as major structural protein components of plant cell walls .

The functional roles of cotton PRPs extend to their interactions with key components of the cell wall. While cotton fiber cell walls are predominantly composed of cellulose, hemicellulose, and pectin, along with various proteins, the specific interactions involving PRPs are often mediated through distinct domains . For instance, the PAC (Proline-rich, Arabinogalactan proteins, conserved Cysteines) domain, found in some proline-rich arabinogalactan proteins, is theorized to interact with pectic polysaccharides and O-glycans . These interactions are thought to contribute to the formation of non-covalent molecular scaffolds, which in turn facilitate the remodeling of polysaccharide networks during periods of rapid cell expansion .

Cotton PRPs significantly influence cell elongation and expansion, particularly evident in fiber development. Experimental studies have shown that overexpression of the cotton GhPRP5 in Arabidopsis plants resulted in reduced cell growth, leading to smaller cell sizes and a dwarfed plant phenotype . Conversely, suppressing GhPRP5 expression in cotton through RNA interference enhanced fiber development, yielding longer lint fibers . These findings suggest that GhPRP5 acts as a negative regulator of fiber elongation . Proline-rich proteins are also among five gene families that become activated during the early stages of fiber development, highlighting their essential role in cell elongation . Cotton fibers themselves are considered an excellent single-cell model for studying cell elongation and cell wall biogenesis due to their remarkable length . The process of fiber elongation is driven by internal water pressure that stretches the highly plastic primary cell wall .

Interaction with Cell Wall Components (e.g., Cellulose, Hemicellulose, Pectin, Expansins)

Involvement in Plant Growth and Developmental Processes

The mRNA encoding cotton protein H6, a proline-rich protein, is predominantly expressed in fiber cells during the early stages of primary cell wall formation . The protein itself accumulates in later stages, during active secondary cell wall formation, suggesting its involvement in the assembly of the secondary wall . This arabinogalactan-type PRP (H6) may also be an integral part of the plasmalemma, contributing to the development and architecture of the cotton fiber's secondary wall .

Cotton fiber development is a complex, multi-stage process that includes initiation, rapid elongation, secondary cell wall biosynthesis, and maturation . The fiber elongation phase typically spans from approximately 3 to 16-25 days post-anthesis (DPA) . During this period, the primary cell wall is synthesized, and the final fiber length, a critical quality parameter, is largely determined . Following elongation, secondary wall thickening occurs from about 16-45 DPA . Another PRP-like arabinogalactan protein, GhH6L, demonstrates preferential expression in 10 DPA fibers, indicating its developmentally regulated role . Furthermore, plant growth-promoting phytohormones like brassinosteroids regulate cotton fiber elongation, and their biosynthesis genes are upregulated during this phase, suggesting a coordinated action with proteins such as PRPs .

Compound Names and PubChem CIDs

Other Developmental Roles (e.g., Organogenesis, Abscission, Senescence)

Proline-rich proteins are key players in the morphogenesis of different plant organs. They are preferentially expressed in reproductive tissues, such as petals, pollen grains, pollen tubes, ovules, and zygotes, where they promote flower development and pollen tube growth. A specific cotton PRP gene, GhPRP5, has been functionally characterized and found to be involved in fiber development. Overexpression of GhPRP5 in transgenic Arabidopsis resulted in reduced cell growth, smaller cell size, and dwarf plants. Conversely, knocking down GhPRP5 expression through RNA interference in cotton led to enhanced fiber development, with transgenic cotton plants exhibiting longer fibers, suggesting GhPRP5 acts as a negative regulator of fiber development.

Senescence, a programmed developmental process leading to the loss of organization and function, is the latter part of a plant's development that culminates in death. This process involves the disassembly of metabolic processes and eventually a loss of homeostasis and cell membrane integrity, leading to cell death. In cotton, leaf abscission, the orderly shedding of leaves and other organs, can occur due to maturity, senescence, or injury. The abscission process is physiologically controlled, involving the formation of an abscission zone where enzymes degrade cell walls, allowing the leaf to detach. This weakening of cells is regulated by a balance of plant hormones: ethylene (B1197577) and abscisic acid (ABA) typically promote abscission, while indole (B1671886) acetic acid (IAA) inhibits it. Premature senescence in cotton can be induced by various stress factors, including drought, temperature fluctuations, nutrient deficiencies (particularly potassium), and disease, leading to early leaf yellowing and drop, which negatively impacts yield and lint quality. Melatonin has been shown to delay drought-induced leaf senescence in cotton seedlings.

Participation in Stress Response Mechanisms

PRPs and hybrid proline-rich proteins (HyPRPs) are widely recognized for their crucial roles in plant responses to both biotic and abiotic stresses.

Abiotic Stress Tolerance (e.g., Cold, Drought, Salinity)

Cotton, as a glycophyte, exhibits a relatively higher tolerance to abiotic stresses compared to many other major crops. However, extreme environmental conditions such as cold, drought, and salinity significantly impact its growth, productivity, and fiber quality.

Cold Stress Tolerance: Cold stress during the seedling emergence stage severely affects cotton growth and development. The gene GhPRL1 (Gh_A11G315100) has been identified through genome-wide association studies (GWAS) as a major gene linked to cold tolerance in cotton, significantly impacting primary root length under cold conditions. Virus-induced gene silencing (VIGS) of GhPRL1 confirmed its essential role, with silenced plants showing increased phenotypic damage and reduced antioxidant activity under cold stress. Another study identified GhHyPRP4, a cotton gene encoding a putative hybrid proline-rich protein, which is preferentially expressed in leaves and significantly upregulated under cold stress. Overexpression of GhHyPRP4 in yeast enhanced cell survival rates under cold temperatures, suggesting its involvement in cotton's cold stress response during seedling development. Cold atmospheric-pressure plasma (CAP) treatment of cotton seeds has also been shown to improve chilling tolerance and germination.

Drought Stress Tolerance: Drought stress significantly affects cotton's physiology through cellular and molecular mechanisms, leading to reduced growth, productivity, and fiber quality. Exogenous application of osmoprotectants, such as proline and glycinebetaine, has proven effective in mitigating the detrimental effects of drought stress in cotton. Transgenic cotton plants engineered for enhanced glycinebetaine accumulation demonstrated increased drought tolerance, evidenced by improved photosynthesis, higher relative water content, better osmotic adjustment, and reduced membrane damage. While mild and initial-stage drought stress can enhance root length in cotton, prolonged water deficit negatively impacts root activity. Gamma-PGA treatment of cotton plants has been shown to enhance drought tolerance by upregulating numerous transcription factors and primarily regulating plant hormone signaling pathways (e.g., ethylene, brassinosteroids, abscisic acid) and the MAPK signaling pathway.

Salinity Stress Tolerance: Soil salinization is a major abiotic stress that limits cotton yield and planting area worldwide. Potassium application has been identified as an important strategy to reduce salt damage in cotton. Research shows that potassium influences cotton root salt adaptability by modulating key biological processes and metabolic pathways, including the mitogen-activated protein kinase (MAPK) signaling pathway, the tricarboxylic acid (TCA) cycle, and the glutathione (B108866) metabolism pathway. Hybrid proline-rich proteins (HyPRPs) have also been implicated in salt tolerance mechanisms in plants.

Biotic Stress Resistance (e.g., Fungal Pathogens, Verticillium Wilt)

Fungal pathogens, particularly Fusarium oxysporum (causing Fusarium wilt) and Verticillium dahliae (causing Verticillium wilt), are major threats to cotton production globally, leading to significant economic losses.

Verticillium Wilt Resistance: Verticillium wilt is a destructive soil-borne vascular disease that causes severe decline in cotton fiber quality and yield. Cotton resistance mechanisms involve a complex interplay of genes and defense pathways. For instance, overexpression of polygalacturonase inhibitor proteins, such as CkPGIP1 and GhPGIP1 from G. hirsutum, enhances cotton resistance to Verticillium wilt by promoting xylem lignification. The apoplastic thioredoxin protein GbNRX1 also contributes to cotton's immune response to V. dahliae; its silencing increases susceptibility. The GhPLP2 gene, induced by F. oxysporum, V. dahliae, ethylene, and jasmonic acid (JA), plays a role in reducing fungal pathogenicity and regulating resistance to Verticillium wilt. Furthermore, Ve1 gene homologs, such as GbaVd1 and GbaVd2 cloned from the resistant cultivar Gossypium barbadense cv. Hai7124, confer Verticillium wilt resistance by activating defense responses, including endocytosis, signaling factors, transcription factors, and reinforcement of the cell wall. Studies have identified specific kinases within the MAPK family (GhMKK4, GhMKK6, GhMKK9) that positively regulate resistance to Verticillium wilt, while GhMKK10 negatively regulates it. Silencing the homeodomain transcription factor (HDTF1) can activate the JA signaling pathway, thereby improving Verticillium cotton wilt resistance.

Other Fungal Pathogens: Cotton is also susceptible to other fungal diseases, such as Target spot, caused by Corynespora cassiicola. This fungus can infect leaves, flowers, stems, and roots, leading to lesion formation, necrosis, and premature senescence. The wall-associated kinase GhWAK7A has been shown to positively regulate cotton's response to both V. dahliae and F. oxysporum infections by forming complexes with chitin (B13524) sensory receptors like GhLYK5 and GhCERK1, and phosphorylating GhLYK5.

Molecular Interactions and Signaling Pathways

Proline-rich proteins play critical roles in various molecular interactions and signaling pathways within plant cells. They are integral to cell wall formation, cell differentiation, and developmental processes. PRPs also mediate cell-cell integrations and communications, highlighting their importance in intercellular signaling.

Plant responses to both abiotic and biotic stresses frequently involve complex signaling cascades. Key among these are the plant hormone signaling pathways and the mitogen-activated protein kinase (MAPK) signaling pathway. For instance, γ-PGA treatment enhances cotton's drought tolerance primarily by regulating plant hormone signal transduction pathways, including those involving ethylene, brassinosteroids, and abscisic acid, as well as the MAPK pathway. The MAPK cascade is crucial for sorting and amplifying external signals into intracellular responses, involving a three-kinase relay system.

Transcription factors (TFs) are vital components of these signaling networks, regulating the expression of functional genes in response to stress. Families of TFs such as AP2/ERF, ZF, WRKY, NAC, and MYB have been identified as key players in cotton's stress responses. For example, the activation of the JA signaling pathway through the silencing of HDTF1 has been shown to improve Verticillium cotton wilt resistance. Additionally, the interaction between strigolactone and gibberellin signaling pathways is involved in cotton fiber cell elongation.

Compound Names and PubChem CIDs

Protein-Protein Interactions (e.g., Homodimerization)

Proline-rich proteins, including those found in cotton, can engage in specific protein-protein interactions, which are vital for their biological activity and structural roles. One significant interaction type is homodimerization.

Homodimerization: The Gossypium hirsutum proline-rich protein 5 (GhPRP5) has been indicated to form homodimers in cotton fiber cells. This was suggested by yeast two-hybrid screen results, providing evidence for the self-association of this specific cotton PRP . This homodimerization may contribute to the structural integrity or functional regulation of GhPRP5 within the cell.

Role in Cell Wall-Plasma Membrane-Cytoskeleton Continuum

Cell Wall Structure and Development: PRPs are known to contribute to the structure of specific cell types' cell walls and play a role in general plant growth and development . For instance, a cotton PRP, designated H6, is expressed predominantly in fiber cells and is present during the early stages of primary cell wall formation. It accumulates further during later stages, coinciding with active secondary cell wall formation, suggesting its function in secondary cell wall assembly . The amino acid composition and solubility of H6 indicate its potential classification as an arabinogalactan protein, a type of hydroxyproline-rich glycoprotein (B1211001) (HRGP) . HRGPs, including PRPs, are considered essential for the structure and function of the cell wall .

Plasma Membrane Association: The GhPRP5 protein has been primarily localized to the plasma membrane . This localization suggests a direct interface between GhPRP5 and the cellular machinery responsible for cell wall synthesis and remodeling.

Influence on the Continuum: Functional studies involving GhPRP5 further underscore its role in this continuum. Suppression of GhPRP5 expression in transgenic cotton plants led to the up-regulation or down-regulation of a number of genes associated with the cell wall-plasma membrane-cytoskeleton continuum . This indicates that GhPRP5 modulates the expression of genes critical for maintaining this complex network, thereby influencing fiber development . The presence of PRP H6 as a potential integral part of the plasmalemma also supports its involvement in the development and architecture of the secondary wall of cotton fiber .

Association with Signaling Cascades (e.g., Phytohormone Signaling, MAPK Cascade)

Cotton PRPs are implicated in various signaling cascades, which are crucial for regulating plant responses to developmental cues and environmental stimuli.

Phytohormone Signaling: Phytohormones are small endogenous signaling molecules that critically regulate cotton fiber development, influencing processes like fiber initiation and elongation . Research has categorized cotton genes involved in phytohormone signaling, with many being expressed during the early stages of fiber development . Specific phytohormones such as Auxin (PubChem CID: 153099), Gibberellic acid (PubChem CID: 5280911), Brassinosteroid (e.g., Brassinolide, PubChem CID: 92837), Ethylene (PubChem CID: 6325), and Jasmonic acid (PubChem CID: 5281486) generally promote fiber formation, while Cytokinin (e.g., Zeatin, PubChem CID: 6023) and Abscisic acid (ABA, PubChem CID: 5280923) tend to inhibit it . A direct link to a cotton PRP in phytohormone signaling is observed with GhHyPRP4 (a hybrid proline-rich protein), whose promoter is cold-inducible and potentially involved in the ABA-dependent signaling pathway in response to cold stress . This suggests that certain cotton PRPs can integrate environmental stress signals into hormone-mediated responses.

MAPK Cascade: Mitogen-activated protein kinase (MAPK) cascades are fundamental signaling modules in plants, acting as molecular switches that transmit external stimuli into intracellular responses, particularly in environmental stresses . In cotton, integrated MAPK cascades, such as the GhMAP3K15-GhMKK4-GhMPK6 module, are crucial in regulating drought stress . This cascade phosphorylates transcription factors like GhWRKY59, which then regulates gene expression to enhance drought tolerance . Another cotton MAPK cascade, GhMAP3K62-GhMKK16-GhMPK32, is involved in drought response by influencing ABA-dependent stomatal movement . While these studies highlight the importance of MAPK cascades in cotton stress responses and their interaction with pathways involving compounds like proline , detailed research findings specifically placing cotton PRPs as direct components or primary interactors within these MAPK cascades are not extensively documented. However, the general involvement of such cascades in stress responses, where proline metabolism is often regulated, suggests an indirect association or a broader regulatory network that might include PRPs.

Data Tables

Table 1: Effects of GhPRP5 Manipulation on Cell and Fiber Development in Cotton and Arabidopsis thaliana

Experiment TypeProtein ManipulationEffect on Arabidopsis thaliana (if applicable)Effect on Cotton Fiber (if applicable)
OverexpressionGhPRP5 (in A. thaliana)Reduced cell growth, smaller cell size, plant dwarfsN/A
RNA Interference (Knock-down)GhPRP5 (in cotton)N/AEnhanced fiber development, resulting in longer lint and fuzz fibers

Data Source:

Research Methodologies and Future Directions

Methodological Approaches for Studying Cotton PRPs

Investigating proline-rich proteins (PRPs) in cotton (Gossypium spp.) involves a diverse array of molecular and genetic methodologies aimed at unraveling their structure, expression, localization, and functional roles. These approaches are crucial for understanding their contribution to cotton growth, development, and stress responses.

Molecular Cloning and Gene Characterization

Molecular cloning is a foundational technique for isolating and characterizing PRP genes in cotton. This involves identifying specific PRP genes from cDNA libraries, followed by complete sequencing to determine their nucleotide and deduced amino acid sequences. Researchers have successfully cloned and characterized cotton PRP genes, such as GhHyPRP4, a hybrid proline-rich protein (HyPRP) gene identified from a cotton cDNA library . GhHyPRP4 cDNA is 634 bp in length, encoding a 122 amino acid protein . Another study successfully cloned and characterized two cell wall proline-rich protein genes, ghprp1 and ghprp2, from Gossypium hirsutum L. . ghprp1 encodes a 299 amino acid PRP, while ghprp2 codes for a 310 amino acid PRP, sharing 80% identity in their amino acid sequences . Both cotton PRPs feature a hydrophobic signal peptide at their N-termini, characteristic of plant cell wall PRPs, followed by repeating peptide units . Genomic analysis revealed that ghprp1 is present across multiple Gossypium genomes (A1, A2, D1, and D5), whereas ghprp2 is restricted to the A1 and A2 genomes .

Gene Expression Analysis (e.g., qRT-PCR, Northern Blot, RNA-Seq, Digital Gene Expression)

Gene expression analysis techniques are critical for understanding the temporal and spatial regulation of cotton PRP genes. Northern blot and quantitative reverse transcriptase–polymerase chain reaction (qRT-PCR) analyses have shown that GhHyPRP4 is preferentially expressed in cotton leaves and significantly up-regulated under cold stress . Similarly, Northern blot analyses indicated that ghprp1 is predominantly expressed in cotton fibers during the elongation stage of fiber development, while RT-PCR confirmed its expression in both fiber and root tissues, with ghprp2 being expressed solely in roots .

RNA sequencing (RNA-Seq) and Digital Gene Expression (DGE) provide high-throughput insights into gene expression profiles. These methods allow for a comprehensive analysis of thousands of transcripts simultaneously, revealing genes differentially expressed under various conditions . For instance, transcriptome analysis has been used to identify genes involved in cotton's response to saline-alkali stress in root tissues . qRT-PCR is frequently used to validate RNA-Seq data, confirming the reliability of differentially expressed genes .

Tissue-specific expression studies of GhPRP genes in cotton reveal varied patterns across different organs, including stem trichomes, which are important for pest resistance and stress tolerance . Promoter analysis of GhPRP genes has also indicated their potential roles in response to growth, development, stress adaptation, hormone response, and light response .

GeneExpression LocationConditionsMethodReference
GhHyPRP4LeavesPreferential; Up-regulated under cold stressNorthern blot, qRT-PCR
ghprp1Fiber (elongation stage), RootPredominant in fiberNorthern blot, RT-PCR
ghprp2RootOnly in rootsRT-PCR

Subcellular Localization Techniques (e.g., Fluorescent Protein Fusions, Microscopy)

Determining the subcellular localization of cotton PRPs is essential for inferring their function. Fluorescent protein (FP) fusions, particularly with Green Fluorescent Protein (GFP) or its derivatives, combined with confocal fluorescence microscopy, are widely used for this purpose . This involves transiently expressing the PRP fused to an FP in cotton cells or model systems like Arabidopsis or tobacco . While studies on cotton PRPs specifically using these techniques are not extensively detailed in the provided snippets, general principles indicate that the target protein fused with FPs is introduced into cells, and its localization is monitored and compared with known organelle markers to identify its cellular compartment . For example, studies on P5CS genes in cotton (which are not PRPs but offer a methodological example) predicted their proteins to be mainly located in chloroplasts, mitochondria, and cytoplasm across different cotton species .

Functional Characterization through Genetic Engineering (e.g., Overexpression, RNA Interference, Virus-Induced Gene Silencing (VIGS))

Genetic engineering techniques are instrumental in elucidating the functions of cotton PRPs.

Overexpression: This involves increasing the expression of a specific PRP gene to observe its phenotypic effects. For instance, overexpression of GhHyPRP4 in yeast (Schizosaccharomyces pombe) enhanced cell survival rates under cold stress, suggesting its involvement in cold stress response in cotton seedlings .

RNA Interference (RNAi) and Virus-Induced Gene Silencing (VIGS): These methods are used to down-regulate or "silence" gene expression to study the loss-of-function phenotype . VIGS has become a valuable tool for rapid, high-throughput functional validation of cotton genes, including those involved in biotic and abiotic stress responses and developmental processes . For example, VIGS has been successfully applied to silence genes related to Verticillium wilt resistance in cotton, such as GhNDR1 and GhMKK2, leading to decreased resistance . Similarly, silencing of the GhP5CS1 gene in cotton using VIGS confirmed its pivotal role in salt stress response, with silenced plants exhibiting increased salt sensitivity . These techniques are advantageous for their ability to bypass stable genetic transformation, offering a faster way to analyze gene function .

Yeast Two-Hybrid Screens for Protein-Protein Interactions

Yeast two-hybrid (Y2H) screens are powerful molecular genetic tools used to identify binary protein-protein interactions (PPIs) in vivo . This system leverages the modular nature of transcription factors, where a DNA-binding domain (DBD) is fused to a "bait" protein and an activation domain (AD) is fused to potential "prey" proteins from a library . Interaction between the bait and prey reconstitutes a functional transcription factor, activating reporter gene expression and allowing for the selection of interacting partners . While direct examples of cotton PRP interactions specifically identified via Y2H screens are not provided in the search results, the technique is broadly applied in cotton research to identify host factors interacting with viral proteins, for example, the interaction of cotton proliferating cell nuclear antigen (PCNA) proteins with replication-associated proteins of cotton leaf curl Multan virus .

Comparative Genomics and Phylogenetics

Comparative genomics and phylogenetics are essential for understanding the evolutionary relationships and conserved features of PRP gene families across different Gossypium species and with other plants. These approaches involve comparing gene sequences, identifying conserved motifs, and constructing phylogenetic trees to trace evolutionary divergence . Studies have characterized the PRP gene family in various Gossypium species, including Gossypium hirsutum (Gh), Gossypium arboreum (Ga), and Gossypium raimondii (Gr), analyzing conserved motifs, coding sequence regions, and chromosomal locations . Phylogenetic analysis of tetraploid Gossypium species has confirmed their monophyletic origin and provided insights into genome evolution and structural variations, including those related to economically important traits like fiber length . Comparative phylogenomics helps in understanding gene duplication, gene family expansion, and asymmetric patterns of selection between co-resident genomes in allopolyploid cotton .

Unexplored Areas and Future Research Avenues

Future research into cotton PRPs aims to unravel intricate molecular mechanisms and leverage this knowledge for crop improvement. This involves delving into their specific roles in cell wall dynamics, comprehensively characterizing diverse PRP subfamilies, investigating the impact of post-translational modifications, integrating multi-omics data for holistic understanding, and exploring their potential in biotechnological applications.

Detailed Mechanisms of PRP Involvement in Cell Wall Remodeling

Proline-rich proteins are vital structural components of the cell wall, contributing to its mechanical strength and facilitating its assembly . During cotton fiber development, the synthesis of the primary cell wall is a critical process, with PRPs being essential components alongside cellulose, hemicellulose, and pectin (B1162225) . PRPs are thought to participate in modulating cotton fiber development .

Research indicates that PRPs are involved in cell wall formation, cell differentiation, and oxidative cross-linking mediated by extension peroxidases . They are located on the cell wall and plasma membrane, regulating cell wall synthesis and responding to abiotic stresses . For instance, a cotton mRNA (H6) is predominantly expressed in fiber cells during early primary cell wall formation, but the corresponding H6 protein accumulates during later stages, suggesting its function in secondary cell wall assembly . This protein, rich in proline (35 mol %) and containing a repetitive pentameric motif (alanine/serine-threonine/serine-proline-proline-proline), may be an integral part of the plasmalemma involved in secondary wall development and architecture .

Further research is needed to elucidate the precise molecular mechanisms by which PRPs contribute to the dynamic processes of cell wall remodeling. This includes understanding how they interact with other cell wall components, the enzymes involved in their integration, and the signaling pathways that regulate their deposition and modification during specific stages of cotton fiber development.

Comprehensive Functional Dissection of Specific PRP Subfamilies in Cotton

The PRP gene family in cotton is diverse, with members exhibiting varied expression patterns and potential functions. For instance, in Gossypium hirsutum, Gossypium arboreum, and Gossypium raimondii, conserved motif analysis, coding sequence distribution, chromosome location, and tissue-specific expression of PRP gene family members have been investigated .

One specific example is the fiber-specific gene GhPRP5, which encodes a proline-rich protein and has been functionally characterized in cotton . Overexpression of GhPRP5 in Arabidopsis led to reduced cell growth, resulting in smaller cell size and dwarf plants, while silencing GhPRP5 in cotton by RNA interference enhanced fiber development, leading to longer fibers . This suggests that GhPRP5 acts as a negative regulator of fiber development . Another hybrid proline-rich protein, GhHyPRP1, has been implicated in negatively regulating cotton resistance to Verticillium dahliae . Similarly, GhHyPRP4 is preferentially expressed in leaves and its expression is significantly up-regulated under cold stress, suggesting its involvement in cold stress response during seedling development .

The systematic identification of 48 homologous genes, including 21 PRPs and 27 hybrid proline-rich proteins (HyPRPs), in Sorghum bicolor highlights the complexity of this gene family . Comprehensive scrutiny of these gene homologs included gene structure, phylogenetic investigations, chromosome mapping, and subcellular localization of proteins . Similar detailed functional dissection is needed for the extensive PRP subfamilies in cotton to understand their unique contributions to various developmental processes and stress responses.

Role of Post-Translational Modifications (e.g., Glycosylation, Hydroxylation) in PRP Function and Stability

Post-translational modifications (PTMs) are critical for the proper folding, localization, function, and stability of proteins, including PRPs. While PRPs are known to contain proline and hydroxyproline (B1673980) , the specific roles of modifications like glycosylation and hydroxylation in cotton PRPs are not fully understood. For instance, the presence of a proline-rich, arabinogalactan-type protein (H6) in cotton fiber raises the possibility of its involvement in secondary wall assembly, and its amino acid composition and solubility indicate it may belong to the group of arabinogalactan (B145846) proteins . Arabinogalactan proteins (AGPs) are proteoglycans that undergo extensive glycosylation.

In sorghum PRPs, methylation and acetylation sites have been noted, indicating the diverse functions of PRP genes and the need for further exploration of PTMs . Although the O-glycosylation of HyPRPs and their interactions with polysaccharides are not completely known, these modifications are crucial for the structure and function of cell walls and plasma membrane-cytoskeleton continuum .

Integration of Multi-Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics) for Systems-Level Understanding

Multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, are instrumental in unraveling the complex molecular mechanisms underlying plant responses to various conditions . These integrated studies can provide a systems-level understanding of how PRPs fit into the broader biological networks of cotton.

For example, in cotton, transcriptome profiles have been used to investigate co-expression patterns of gene networks associated with drought stress tolerance, leading to the identification of hub genes . Integrating genomics, transcriptomics, proteomics, and metabolomics is imperative for a better understanding of the genetic and molecular basis of heat tolerance in cotton . These approaches can help to identify key genes, proteins, and metabolic pathways involved in tolerance . The ability to combine data from different omics layers can highlight the relationships between crop genomes and phenotypes under specific physiological and environmental conditions .

The current research landscape emphasizes the need for comprehensive integration and analysis of multi-layered omics data to provide a deeper functional investigation of stress tolerance in plants, including cotton . This integration, coupled with bioinformatics, will be essential for decoding the intricate cellular mechanisms that govern cotton's responses to abiotic stresses and improve methodologies for crop improvement .

Biotechnological Applications for Cotton Improvement (e.g., Fiber Quality, Stress Resilience)

The knowledge gained from studying cotton PRPs holds significant potential for biotechnological applications aimed at improving fiber quality and stress resilience. Genetic engineering strategies have already been employed in cotton to enhance traits such as insect and herbicide resistance .

For example, manipulating GhPRP5 expression has shown direct effects on fiber length, indicating a potential target for improving fiber quality through genetic modification . Cotton fiber length is a crucial indicator for assessing quality, and improving fiber quality is of significant economic importance .

PRPs have also been implicated in stress tolerance. Transgenic plants overexpressing PRP genes have shown enhanced tolerance to abiotic stresses, and PRPs are involved in the regulation of free cellular proline content during stress . Specifically, GhPRP has been reported to regulate free proline biosynthesis during drought and cold stress . Hybrid PRPs (HyPRPs) have diverse functions for stress responses in different plant species, and in cotton, GhHyPRP4 is involved in cold stress response .

Biotechnological interventions could involve:

Gene Editing: Precisely modifying PRP genes to enhance desired traits, such as increasing fiber length or strength.

Overexpression/Knockdown: Engineering cotton plants to overexpress beneficial PRP genes or knockdown those that negatively impact fiber quality or stress resilience.

Promoter Engineering: Utilizing fiber-specific or stress-inducible PRP promoters to drive expression of other genes for targeted improvement .

Molecular Breeding: Using identified PRP genes and their associated markers in marker-assisted selection programs to breed cotton varieties with improved fiber quality and stress tolerance .

Such applications have the potential to address challenges like reduced yield and lint quality due to abiotic stresses, which can cause a 50% decrease in cotton yield . Improving fiber quality is a main challenge for cotton breeders, and the availability of Gossypium genomic sequences facilitates the development of high-throughput molecular markers and quantitative trait loci (QTL) fine mapping, which aids in validating candidate genes and using marker-assisted selection for fiber quality improvement .

Conclusion

Summary of Key Findings on Cotton Proline-Rich Proteins

Cotton proline-rich proteins (PRPs) constitute a crucial and diverse family of structural proteins fundamental to cotton plant physiology, primarily contributing to the integrity and formation of cell walls. Key findings reveal their distinctive structural features, such as a high proline content and characteristic repetitive motifs, exemplified by the alanine/serine-threonine/serine-proline-proline-proline pentamer, along with hydrophobic signal peptides essential for their integration into the cell wall. Specific cotton PRPs, including H6/GhH6L, GhPRP1, GhPRP2, GhPRP5, and GhHyPRP4, display varied expression patterns and functions across different tissues and developmental stages. Many are predominantly expressed in developing cotton fibers, where they are indispensable for both primary and secondary cell wall assembly and profoundly influence fiber length and quality. Beyond their structural roles, cotton PRPs are pivotal in stress responses; certain genes, such as GhHyPRP3 and GhHyPRP4, are significantly upregulated under cold and drought conditions, thereby enhancing stress tolerance through mechanisms like cell wall reinforcement and osmotic regulation.

Broader Implications for Plant Biology and Crop Improvement

The comprehensive understanding of cotton proline-rich proteins provides significant broader implications for both plant biology and agricultural crop improvement. In plant biology, cotton PRPs serve as invaluable models for investigating intricate processes of cell wall biosynthesis and the complex mechanisms governing cell elongation, particularly given the unique development of cotton fibers as highly specialized single epidermal cells. Their observed involvement in modulating cell growth and facilitating plant responses to environmental cues offers deeper insights into the broader strategies plants employ for adaptation and survival. From an agricultural perspective, manipulating PRP gene expression presents a promising avenue for enhancing cotton fiber quality and yield. The compelling discovery that suppressing specific PRPs, such as GhPRP5, can result in the development of longer fibers, directly informs advanced breeding strategies aimed at cultivating superior cotton cultivars with enhanced textile properties. Furthermore, harnessing the stress tolerance mechanisms mediated by PRPs holds the potential to develop cotton varieties with increased resilience to adverse environmental conditions, including cold and drought. This improved resilience could lead to more stable and higher yields in the face of unpredictable climatic changes. These findings collectively underscore the multifaceted roles of PRPs and highlight their considerable potential as targets for innovative biotechnological interventions designed to improve agricultural sustainability and productivity worldwide.

Q & A

Q. Table 1. Key Proline-Rich Proteins in Cotton Research

GeneFunctionMethodology UsedReference
GhHyPRP4Cold stress response in leavesqRT-PCR, yeast overexpression
GhPRP5Fiber cell elongationRNAi, transgenic silencing
GhCBD1Viral resistanceAlphaFold modeling, qRT-PCR

Q. Table 2. Common Experimental Challenges and Solutions

ChallengeSolutionExample Study
Redundant HyPRP paralogsCRISPR-Cas9 knockout libraries
Species-specific stress responsesCross-model validation (yeast/plant)
Low protein solubilityTruncation of proline-rich domains

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